molecular formula C19H16N6O3S B4821558 Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate

Cat. No.: B4821558
M. Wt: 408.4 g/mol
InChI Key: HMRLWRBYAKKORT-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate is a complex organic compound that features a benzoxazole ring, a pyrimidine ring, and an ethyl ester group

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(2-pyrimidinylthio)methyl]-5-pyrimidinecarboxylate” are currently unknown. The compound is structurally similar to [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride

Mode of Action

Given its structural similarity to other benzoxazole derivatives

Biochemical Pathways

Benzoxazole derivatives have been studied for their potential in various biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and pyrimidine intermediates, followed by their coupling under specific conditions.

    Preparation of Benzoxazole Intermediate: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reaction: The benzoxazole and pyrimidine intermediates are then coupled using a suitable linker, such as a sulfanyl group, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzoxazole or pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of benzoxazole and pyrimidine rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(pyrimidin-2-ylsulfanylmethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-2-27-16(26)12-10-22-17(23-14(12)11-29-19-20-8-5-9-21-19)25-18-24-13-6-3-4-7-15(13)28-18/h3-10H,2,11H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRLWRBYAKKORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NC=CC=N2)NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidine-5-carboxylate

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